molecular formula C15H19N3O2S B2378069 2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide CAS No. 1207036-14-3

2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide

Cat. No. B2378069
CAS RN: 1207036-14-3
M. Wt: 305.4
InChI Key: VTSRXSGXILWGGG-UHFFFAOYSA-N
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Description

The compound “2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide” is a complex organic molecule. It contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), an imidazole ring (a 5-membered ring containing 2 nitrogen atoms), a thioether group (a sulfur atom connected to two carbon atoms), and an acetamide group (a carbonyl group (C=O) connected to a nitrogen atom). The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and the types of bonds between them. The presence of aromatic rings (the phenyl and imidazole rings) would likely make the molecule relatively flat in those regions. The sulfur atom in the thioether group could introduce some flexibility into the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the imidazole ring is a common motif in biologically active molecules and can participate in a variety of chemical reactions. The thioether group could also be reactive, particularly towards oxidizing agents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of both polar (e.g., the acetamide group) and nonpolar (e.g., the phenyl group) regions could give the compound amphiphilic properties. The exact properties would need to be determined experimentally .

Scientific Research Applications

Glycosylation Reagents in Protein Modification

One notable application in scientific research for compounds structurally related to 2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide involves the use of imidazole-thioether compounds as glycosylation reagents. These reagents, such as 2-imino-2-methoxyethyl 1-thioglycosides (IME-thioglycosides), have been used to attach sugars to proteins, offering a method for the modification of protein functions. This process is critical for understanding protein interactions and functions, as well as developing therapeutic proteins that require specific glycosylation patterns for optimal activity or stability (Lee, Stowell, & Krantz, 1976).

Radiolabeled Compounds in PET Imaging

Another research domain involves the synthesis of carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives, showcasing the potential of related compounds in Positron Emission Tomography (PET) imaging for the detection of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1). This application is crucial for the non-invasive study of diseases and the evaluation of therapeutic interventions in real-time (Gao, Wang, & Zheng, 2016).

Therapeutic Potential in Alzheimer's Disease

Further, the synthesis of radiolabeled glutaminyl cyclase inhibitors, such as [11C]PBD150, demonstrates the use of imidazole derivatives in the detection of Alzheimer's disease prior to amyloid β aggregation. The ability of these compounds to target specific enzymes implicated in disease pathology highlights their potential in developing diagnostic tools and therapeutic strategies (Brooks et al., 2015).

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, safe handling procedures should be followed to minimize risk. This includes wearing appropriate personal protective equipment and working in a well-ventilated area .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be of interest in fields such as medicinal chemistry, materials science, or chemical biology, among others .

Mechanism of Action

Target of Action

Similar compounds have been known to interact with specific sequences in the intron, downstream of exon 7 on the pre-mrna .

Mode of Action

The compound, being a modified 2′-O-2-methoxyethyl phosphorothioate antisense oligonucleotide, binds to a specific sequence in the intron, downstream of exon 7 on the pre-mRNA . This binding modulates the splicing of the mRNA transcript to include exon 7, thereby increasing the production of full-length protein .

Biochemical Pathways

The modulation of mrna splicing suggests that it may influence gene expression and protein synthesis pathways .

Pharmacokinetics

The pharmacokinetic properties of similar compounds have been studied in rats . The modified oligonucleotides were found to be resistant to nuclease metabolism in both plasma and tissue . Plasma clearance was dominated by distribution to tissues, with less than 10% of the administered dose excreted in urine or feces over 24 hours . The modification combined with the phosphodiester (po) backbone exhibited 10-fold more rapid plasma clearance, with approximately 50% of the dose excreted in urine as intact oligonucleotide .

Result of Action

The result of the compound’s action is the increased production of full-length protein due to the modulation of mRNA splicing . This could potentially lead to changes in cellular function and phenotype, depending on the specific protein being produced.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, the compound’s stability and action can be affected by factors such as temperature, pH, and the presence of other molecules in the environment

properties

IUPAC Name

2-[1-(2-methoxyethyl)-5-phenylimidazol-2-yl]sulfanyl-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-16-14(19)11-21-15-17-10-13(18(15)8-9-20-2)12-6-4-3-5-7-12/h3-7,10H,8-9,11H2,1-2H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSRXSGXILWGGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=NC=C(N1CCOC)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide

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